3-(Fluorosulfonyl)-2-methylbenzoic acid
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Overview
Description
3-(Fluorosulfonyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a methylbenzoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluorosulfonyl)-2-methylbenzoic acid typically involves the introduction of a fluorosulfonyl group into the benzoic acid structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes using reagents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Fluorosulfonyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, substituted benzoic acids, and various fluorinated derivatives .
Scientific Research Applications
3-(Fluorosulfonyl)-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Fluorosulfonyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential as an enzyme inhibitor and its utility in bioorthogonal chemistry .
Comparison with Similar Compounds
- 3-(Chlorosulfonyl)-2-methylbenzoic acid
- 3-(Bromosulfonyl)-2-methylbenzoic acid
- 3-(Iodosulfonyl)-2-methylbenzoic acid
Comparison: Compared to its chlorosulfonyl, bromosulfonyl, and iodosulfonyl analogs, 3-(Fluorosulfonyl)-2-methylbenzoic acid exhibits unique reactivity due to the presence of the fluorine atom. This makes it more suitable for specific applications in medicinal chemistry and materials science, where the stability and reactivity of the fluorosulfonyl group are advantageous .
Properties
IUPAC Name |
3-fluorosulfonyl-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-5-6(8(10)11)3-2-4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWOELMEHXSTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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